molecular formula C24H22ClN5O2S B305533 2-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

2-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B305533
M. Wt: 480 g/mol
InChI Key: UFXJFOGFXZIGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a certain enzyme that plays a crucial role in various biological processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves the inhibition of PARP. PARP plays a crucial role in repairing damaged DNA by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has been shown to have significant biochemical and physiological effects. In addition to its role in cancer treatment, it has also been found to have potential therapeutic applications in various other diseases, including stroke, neurodegenerative diseases, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is its potency as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP in various biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide. One area of interest is the development of more potent and selective PARP inhibitors that can be used in cancer treatment. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as stroke and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

The synthesis of 2-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction between 2-naphthalenamine and 2-bromoacetic acid, followed by the formation of 2-(naphthalen-2-ylamino)-2-oxoethylthiolate through a reaction with thioacetic acid. This intermediate is then reacted with 4-ethyl-5-isothiocyanato-1,2,4-triazole-3-carboxylic acid to form the final product.

Scientific Research Applications

2-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has been widely used in scientific research, especially in the field of cancer research. It has been found to be a potent inhibitor of an enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising target for cancer treatment.

properties

Product Name

2-chloro-N-[(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Molecular Formula

C24H22ClN5O2S

Molecular Weight

480 g/mol

IUPAC Name

2-chloro-N-[[4-ethyl-5-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C24H22ClN5O2S/c1-2-30-21(14-26-23(32)19-9-5-6-10-20(19)25)28-29-24(30)33-15-22(31)27-18-12-11-16-7-3-4-8-17(16)13-18/h3-13H,2,14-15H2,1H3,(H,26,32)(H,27,31)

InChI Key

UFXJFOGFXZIGPS-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)CNC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)CNC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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